3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.:
Cat. No.: VC16208795
Molecular Formula: C15H21BClNO4
Molecular Weight: 325.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21BClNO4 |
|---|---|
| Molecular Weight | 325.6 g/mol |
| IUPAC Name | 3-chloro-2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C15H21BClNO4/c1-14(2)15(3,4)22-16(21-14)10-7-12(17)13(18-8-10)20-11-5-6-19-9-11/h7-8,11H,5-6,9H2,1-4H3 |
| Standard InChI Key | ZWRVGWBZDVWGPJ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Introduction
Structural Characteristics
The compound consists of three main functional groups:
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Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
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Tetrahydrofuran (THF) Ether Moiety: A tetrahydrofuran group attached via an oxygen atom.
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Boronic Ester Group: A dioxaborolane ring featuring four methyl groups.
Molecular Formula and Weight:
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Molecular Formula: C14H21BClNO3
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Molecular Weight: Approximately 313.59 g/mol
Key Functional Groups:
| Functional Group | Description |
|---|---|
| Chloro Substituent | Enhances reactivity and potential for further functionalization. |
| Tetrahydrofuran Ether | Provides hydrophilicity and flexibility to the molecule. |
| Boronic Ester | Facilitates Suzuki-Miyaura cross-coupling reactions in organic synthesis. |
Synthesis Pathway
The synthesis of this compound typically involves multistep organic reactions:
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Starting Materials:
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Pyridine derivatives with a chloro substituent.
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Tetrahydrofuran derivatives for etherification.
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Boronic acid or boronic ester precursors.
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Reaction Steps:
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Step 1: Etherification: The tetrahydrofuran group is introduced via nucleophilic substitution or Williamson ether synthesis.
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Step 2: Boronation: The boronic ester group is incorporated using dioxaborolane reagents under mild conditions.
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Step 3: Purification: Chromatography techniques are employed to isolate the pure product.
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Synthetic Chemistry
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The boronic ester group makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used for forming carbon-carbon bonds in complex organic molecules.
Pharmaceutical Development
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The pyridine core is a common scaffold in drug discovery due to its biological activity.
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The chloro substituent allows for further derivatization to explore biological targets.
Material Science
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Potential use in the development of advanced polymers or as a ligand in metal-organic frameworks (MOFs).
Analytical Characterization
To confirm the structure and purity of the compound, the following analytical techniques are commonly employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (¹H & ¹³C) | Identifies chemical shifts corresponding to functional groups. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Detects characteristic bonds (e.g., C-O, B-O). |
| X-Ray Crystallography | Provides detailed structural information if crystalline samples are available. |
Challenges and Future Directions
Despite its utility, challenges remain:
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Stability Issues: Boronic esters can hydrolyze under aqueous conditions.
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Toxicity Concerns: Chlorinated compounds require careful handling due to potential environmental impact.
Future research could focus on:
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Developing more robust derivatives with enhanced stability.
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Exploring its pharmacological potential through biological assays.
This comprehensive analysis highlights the versatility of 3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, particularly as an intermediate in synthetic chemistry and material science applications.
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